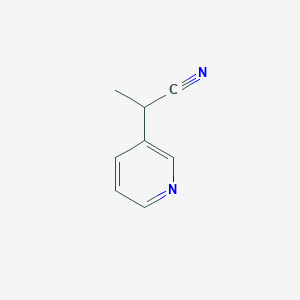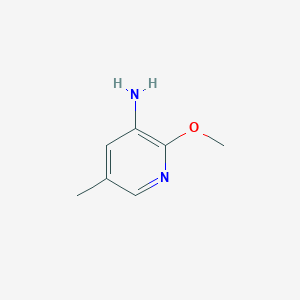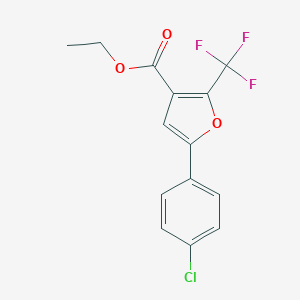
Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate and related compounds involves a series of chemical reactions that typically start from simpler precursors. For example, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a related compound, was prepared and its crystal structure determined by single-crystal X-ray diffraction, illustrating the complexity and precision required in such syntheses (Hu Yang, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate is often analyzed using single-crystal X-ray diffraction techniques. These analyses reveal detailed information about the compound's crystal system, molecular geometry, and intermolecular interactions, providing insight into how these structural features influence the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate derivatives can include various transformations, such as ester hydrolysis, glucuronidation, and furan ring cleavage, indicating the compound's versatility and reactivity in biological and chemical systems (T. Kobayashi et al., 1987).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. The single-crystal X-ray structure analysis of related compounds provides valuable data on these aspects, including crystallographic parameters and molecular geometries.
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability under various conditions, are essential for predicting the compound's behavior in chemical syntheses and its potential applications. Studies on related compounds, such as the enzymatic synthesis of biobased polyesters using furan derivatives, demonstrate the utility of understanding these properties for developing new materials and chemicals (Yi Jiang et al., 2014).
Aplicaciones Científicas De Investigación
Thermodynamic Properties in Organic Solvents
Research on closely related derivatives of Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate, specifically thermodynamic properties of 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives, has been conducted. The solubility of these compounds in various organic solvents like acetonitrile, dimethyl ketone, isopropanol, and ethyl acetate was experimentally determined. The study highlighted the enthalpies of fusion, enthalpies, and entropies of mixing at 298 K for these substances. A compensating effect of mixing these acids with solvents containing the carbonyl group was established, providing insights into their interaction dynamics and potential applications in organic synthesis and materials science (Sobechko et al., 2019).
Electrochemical Reduction and Biomass Derivation
In a novel approach expanding the derivative scope of biomass-derived platform molecules, the derivative ethyl 5-(chloromethyl)furan-2-carboxylate underwent electrochemical reduction to produce furylogous enolate anion. This anion could be quenched with carbon dioxide or hydrogen ion to yield different furan carboxylates. This process illustrates the potential of ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate and its derivatives in green chemistry and renewable resource utilization for producing high-value chemical products (Ling et al., 2022).
Palladium-Catalysed Heteroarylations
Research has also explored the use of ethyl 5-bromothiophene-2-carboxylate, a compound structurally similar to ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate, in palladium-catalysed direct arylation of heteroaromatics. This method prevents the formation of dimers or oligomers, allowing for the efficient synthesis of biheteroaryls. Such findings indicate the relevance of these compounds in facilitating novel synthetic pathways in organic chemistry (Fu et al., 2012).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of a compound closely resembling ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate were reported, highlighting its potential in material science and pharmaceutical research. The crystallographic analysis provides a deeper understanding of molecular interactions, which can be pivotal for designing drugs and materials with desired properties (Yang, 2009).
Propiedades
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQZAOFPDFYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371882 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |
CAS RN |
175276-59-2 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


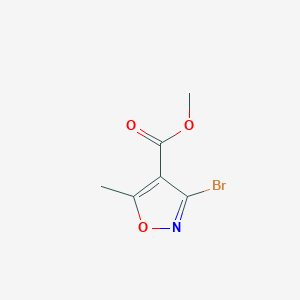






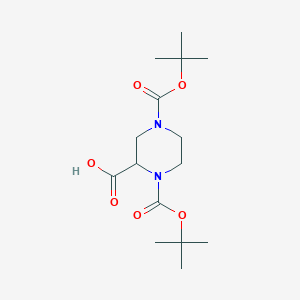
![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
